Cyclohexylmagnesium Bromide
Description
Contextualization within Grignard Reagent Chemistry
Discovered by French chemist Victor Grignard in 1900, Grignard reagents are organometallic compounds with the general formula R-Mg-X, where R is an alkyl or aryl group and X is a halogen. These reagents are cornerstones of organic synthesis, prized for their ability to form new carbon-carbon bonds by reacting with electrophilic carbon atoms, such as those in carbonyl groups (aldehydes, ketones, esters). pearson.com
Cyclohexylmagnesium bromide exemplifies the classic reactivity of a Grignard reagent. research-solution.com The polarity of the carbon-magnesium bond renders the cyclohexyl carbon nucleophilic, enabling it to attack the electrophilic carbon of a carbonyl group. This addition reaction, followed by an acidic workup, results in the formation of an alcohol. Specifically, reaction with formaldehyde (B43269) yields primary alcohols, aldehydes produce secondary alcohols, and ketones give tertiary alcohols. orgsyn.orgacs.org Due to their high reactivity, Grignard reagents, including this compound, are incompatible with protic solvents like water and alcohols, which will protonate the carbanion and destroy the reagent. masterorganicchemistry.com
Historical Development and Significance of this compound in Synthetic Methodologies
Following the initial discovery of Grignard reagents, the early 20th century saw extensive exploration of their synthetic potential. The preparation and reactivity of this compound, along with its chloride counterpart, were subjects of detailed study. Notably, work by Henry Gilman and his collaborators in the 1930s provided systematic investigations into the preparation and utility of this specific reagent. acs.orgdrugfuture.com
A significant early application was the synthesis of cyclohexylcarbinol (cyclohexanemethanol) from the reaction of this compound with formaldehyde. orgsyn.orgresearchgate.net This reaction, detailed in Organic Syntheses, became a classic and reliable method for introducing a hydroxymethylcyclohexane moiety into molecules. researchgate.net These foundational studies established this compound as a dependable and versatile reagent for adding a cyclohexyl group, a common structural motif in many organic compounds. The yield of this compound from the reaction of cyclohexyl bromide and magnesium was found to be reliable, though often slightly lower than that of the corresponding chloride. orgsyn.org
Overview of Contemporary Academic Research Trajectories for this compound
In modern synthetic chemistry, this compound continues to be a relevant and frequently employed reagent. Its applications have expanded beyond traditional carbonyl additions to encompass more advanced transformations, particularly in the realm of transition-metal-catalyzed cross-coupling reactions.
A significant area of current research is its use in iron-catalyzed cross-coupling reactions. Iron, being inexpensive and environmentally benign compared to precious metals like palladium, is an attractive catalyst for forming carbon-carbon bonds. capes.gov.br this compound has been successfully used as the nucleophilic partner in these reactions, coupling with a variety of electrophiles such as aryl and vinyl halides. drugfuture.comcapes.gov.br For instance, it has been coupled with fluorinated bromobenzene (B47551) derivatives and various bromothiophenes in the presence of iron catalysts. drugfuture.comcapes.gov.br
Furthermore, this compound plays a role in the synthesis of complex natural products and their precursors. For example, it has been used in titanium-mediated reactions to generate cyclopropanols, which are versatile intermediates for further synthetic transformations. researchgate.net It also serves as a key reagent in cobalt-catalyzed C-H activation/alkylation reactions, enabling the direct functionalization of indole (B1671886) rings. pearson.com These contemporary applications underscore the enduring utility of this classic Grignard reagent in tackling modern synthetic challenges.
Selected Applications of this compound in Modern Synthesis This table provides examples of contemporary research where this compound is used as a key reagent.
| Reaction Type | Electrophile | Catalyst/Mediator | Product Type | Reported Yield | Reference |
|---|---|---|---|---|---|
| Iron-Catalyzed Cross-Coupling | Fluorinated Bromobenzenes | FeCl₂(dppe) / FeCl₂(dppp) | Cyclohexyl-substituted arenes | Moderate to High Yields | drugfuture.com |
| Iron-Catalyzed Cross-Coupling | sym-Pentachlorocorannulene | Fe(acac)₃ | Penta-cyclohexylcorannulene | 61% | drugfuture.com |
| Titanium-Mediated Cyclopropanation | (R)-γ-Valerolactone | Ti(O-iPr)₄ | Cyclopropanol derivative | 92% | researchgate.net |
| Cobalt-Catalyzed C-H Alkylation | N-Pyrimidylindole / Vinylsilane | CoBr₂ / Bathocuproine | C2-Alkylated Indole | 69% | pearson.com |
| Ramberg-Bäcklund Reaction | Secondary Alkyltriflone | None (Reagent-promoted) | gem-Difluoroalkene | High Yields |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
magnesium;cyclohexane;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11.BrH.Mg/c1-2-4-6-5-3-1;;/h1H,2-6H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTXWCQFWLOXAT-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[CH-]CC1.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60473079 | |
| Record name | Cyclohexylmagnesium Bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
931-50-0 | |
| Record name | Cyclohexylmagnesium Bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Cyclohexylmagnesium Bromide
Classical Synthesis Protocols for Cyclohexylmagnesium Bromide Generation
The traditional method for preparing this compound involves the direct reaction of an organic halide with magnesium metal in an anhydrous ether solvent. chegg.comresearchgate.net This foundational approach remains a staple in research and small-scale synthesis.
The primary reactants for the synthesis of this compound are magnesium metal and bromocyclohexane (B57405). chegg.comoc-praktikum.de The stoichiometry of the reaction is theoretically 1:1 between magnesium and bromocyclohexane. However, in practice, a slight excess of magnesium is often used to ensure complete conversion of the alkyl halide and to compensate for any passivated metal surfaces. oc-praktikum.deorgsyn.org For example, a common procedure might use 1.1 to 1.3 atomic equivalents of magnesium for every mole of bromocyclohexane. orgsyn.org
The reaction is highly sensitive to moisture and oxygen, requiring the use of dry (anhydrous) solvents and an inert atmosphere, such as nitrogen or argon, to prevent the reagent's decomposition. cymitquimica.com
Table 1: Typical Reactant Stoichiometry for Laboratory-Scale Synthesis
| Reactant | Chemical Formula | Molar Mass ( g/mol ) | Moles (mmol) | Mass (g) | Volume (mL) | Stoichiometric Ratio |
| Magnesium | Mg | 24.31 | 110 | 2.67 | - | 1.1 |
| Bromocyclohexane | C₆H₁₁Br | 163.07 | 100 | 16.3 | 10.3 | 1.0 |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | - | ~70 | Solvent |
Data compiled from a representative synthesis protocol. oc-praktikum.de
Initiation of the Grignard reaction can sometimes be sluggish. To activate the magnesium surface, a small crystal of iodine is often added. oc-praktikum.de The iodine reacts with the magnesium, exposing a fresh, reactive metal surface. The reaction is exothermic, and once initiated, the rate is typically controlled by the addition rate of the bromocyclohexane to the magnesium suspension, maintaining a gentle reflux of the ether solvent. oc-praktikum.deorgsyn.org
The temperature is a critical parameter. While the reaction can be initiated at room temperature, it is often controlled using an ice bath or by the reflux temperature of the solvent (e.g., ~35°C for diethyl ether). oc-praktikum.deorgsyn.org After the addition of the halide is complete, the mixture may be stirred and gently heated for a period to ensure the reaction goes to completion. orgsyn.org An 80% yield of this compound from cyclohexyl bromide and magnesium is typically achievable under these standard conditions. orgsyn.org
Reactant Precursors and Stoichiometric Considerations
Advanced Techniques in this compound Synthesis
To address the challenges of scalability, safety, and consistency associated with classical batch synthesis, more advanced techniques have been developed.
Continuous flow synthesis offers significant advantages for the production of Grignard reagents, including superior heat and mass transfer, enhanced safety by minimizing the accumulation of reactive intermediates, and improved product consistency. google.comresearchgate.net In this approach, reactants are continuously fed into a reactor where the reaction occurs, and the product is continuously removed. google.com
Two common reactor designs for continuous Grignard synthesis are the packed bed and the fluidized bed reactor.
Packed Bed Reactor : A column is packed with magnesium metal (e.g., shavings or turnings). The organohalide solution is pumped through the column, reacting with the magnesium as it passes through. google.com This allows for a large excess of magnesium to be present, which can reduce side reactions. google.com
Fluidized Bed Reactor : Magnesium particulates are suspended by the upward flow of the organohalide solution. google.com This fluidization creates excellent mixing and heat transfer, preventing local hot spots and leading to a more productive and safer process compared to batch or packed bed systems. google.com
These continuous systems can be operated at higher temperatures under pressure to increase the reaction rate, particularly for less reactive organochlorides. google.com
The reactivity of Grignard reagents can be significantly enhanced by the addition of lithium halides, such as lithium chloride (LiCl) and lithium bromide (LiBr). arkat-usa.orgresearchgate.netacgpubs.org When these salts are added to the Grignard solution, they form highly reactive "ate" complexes or mixed-metal adducts (RMgX·LiX). arkat-usa.orgdb-thueringen.de
This strategy has proven particularly effective in transition metal-catalyzed cross-coupling reactions. For instance, in iron- and nickel-catalyzed couplings of this compound with various bromobenzenes, the addition of lithium halides was found to be crucial for achieving high yields, whereas palladium-based catalysts worked well without the additive. arkat-usa.org The use of these additives enhances the nucleophilicity and solubility of the organomagnesium species, facilitating key steps in the catalytic cycle. researchgate.netacgpubs.org
Table 2: Effect of Lithium Halide Additives on Cross-Coupling Yields
| Catalyst System | Additive | Substrate | Product Yield (%) |
| Palladium-based | None | Fluorinated Bromobenzene (B47551) | High |
| Nickel-based | None | Fluorinated Bromobenzene | Low |
| Nickel-based | LiCl or LiBr | Fluorinated Bromobenzene | High |
| Iron-based | None | Fluorinated Bromobenzene | Low |
| Iron-based | LiCl or LiBr | Fluorinated Bromobenzene | High |
Qualitative data synthesized from research findings on cross-coupling reactions. arkat-usa.org
Continuous Flow Synthesis Applications for Organomagnesium Reagents
Solvent Systems and Their Influence on this compound Synthesis Efficiency
The choice of solvent is critical in Grignard reagent synthesis, as it not only provides the reaction medium but also plays a crucial role in stabilizing the organomagnesium species. researchgate.net Anhydrous aprotic solvents, typically ethers, are essential.
The most common solvents are diethyl ether and tetrahydrofuran (B95107) (THF). The ether molecules solvate the magnesium center of the Grignard reagent through their lone pairs of electrons, which is vital for the reagent's formation and stability. researchgate.net
In solution, Grignard reagents exist in a complex dynamic equilibrium known as the Schlenk equilibrium. researchgate.net
2 RMgX ⇌ R₂Mg + MgX₂
The position of this equilibrium is heavily influenced by the solvent. In diethyl ether, this compound exists primarily as a monomer. researchgate.net In THF, the equilibrium is also predominantly monomeric. researchgate.net The solvent's polarity and coordinating ability can affect the reaction rate; for instance, the rate of formation of some Grignard reagents is transport-limited and inversely proportional to the solvent's viscosity. mit.edu While diethyl ether and THF are most common, other ethers like di-n-butyl ether have also been studied. mit.edu The choice between THF and diethyl ether can also influence the reactivity of the resulting Grignard reagent in subsequent reactions.
Ethereal Solvents (e.g., Diethyl Ether, Tetrahydrofuran)
Traditional syntheses of this compound predominantly utilize ethereal solvents like diethyl ether and tetrahydrofuran (THF). These solvents are effective due to the ability of their oxygen atoms to coordinate with the magnesium center, stabilizing the Grignard reagent in solution. acs.org
Diethyl Ether (Et₂O)
Diethyl ether is a historically significant and widely used solvent for Grignard reagent preparation. The reaction between cyclohexyl bromide and magnesium turnings in anhydrous diethyl ether is a standard method for producing this compound. orgsyn.org The initiation of the reaction can be facilitated by the addition of a small crystal of iodine. orgsyn.org While the reaction of cyclohexyl bromide is noted to be faster than that of cyclohexyl chloride, the yield of the bromide variant is reportedly lower than the chloride. orgsyn.org Nevertheless, yields for the formation of this compound in diethyl ether are generally considered to be good. One established organic synthesis procedure notes that a yield of approximately 80% can be reliably expected. In a procedure where the formed Grignard reagent was reacted with carbon dioxide, a 61% yield of the final cyclohexanecarboxylic acid was obtained, indicating a successful preceding Grignard formation. oc-praktikum.de
Tetrahydrofuran (THF)
Tetrahydrofuran is another common and effective solvent for the synthesis of this compound. acs.orgprepchem.com It is often preferred over diethyl ether due to its higher boiling point and better solvating ability for many organometallic complexes. acs.org The preparation involves the reaction of cyclohexyl bromide with magnesium metal under anhydrous conditions in THF. prepchem.com In one documented synthesis, this compound was prepared in situ in THF and used in a subsequent reaction to produce (5-Bromo-2-hydroxyphenyl)cyclohexylmethanol, with the final product being isolated in a 78% yield, which suggests an efficient formation of the Grignard reagent. prepchem.com The commercial availability of this compound as a solution in THF further attests to the solvent's suitability for its preparation and stability. scbt.com
Table 1: Synthesis of this compound in Traditional Ethereal Solvents
| Solvent | Precursors | Typical Conditions | Reported Yield |
| Diethyl Ether | Cyclohexyl bromide, Magnesium | Anhydrous; Iodine for initiation | ~61-80% |
| Tetrahydrofuran | Cyclohexyl bromide, Magnesium | Anhydrous | High (inferred from 78% yield of subsequent product) prepchem.com |
Emerging Environmentally Benign Solvents (e.g., Cyclopentyl Methyl Ether, 2-Methyltetrahydrofuran)
In recent years, the principles of green chemistry have driven research towards finding safer and more environmentally friendly solvents to replace traditional ones. For Grignard reactions, 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl Methyl Ether (CPME) have emerged as promising alternatives. nih.govd-nb.info
2-Methyltetrahydrofuran (2-MeTHF)
2-Methyltetrahydrofuran, which can be derived from renewable resources like corncobs, is considered a greener alternative to THF. nih.govresearchgate.net It possesses several advantageous properties, including a higher boiling point (80°C vs. 66°C for THF), which allows for reactions at higher temperatures and reduces solvent loss. chempoint.com A key advantage of 2-MeTHF is its limited miscibility with water, which greatly simplifies the aqueous work-up and product isolation phases, and allows for easier solvent recycling. nih.govchempoint.com Research has shown that for certain Grignard reagents, particularly those prone to side reactions like Wurtz coupling (e.g., benzylmagnesium halides), using 2-MeTHF can lead to significantly higher yields compared to THF. researchgate.netchempoint.com For instance, the yield for benzylmagnesium chloride formation increases from 85% in THF to 99% in 2-MeTHF. chempoint.com Based on systematic evaluations, 2-MeTHF is recommended as a superior alternative to both diethyl ether and THF for the preparation of most Grignard reagents. researchgate.net
Cyclopentyl Methyl Ether (CPME)
Cyclopentyl Methyl Ether is another hydrophobic ether solvent touted as a green alternative. nih.gov It has a high boiling point of 106°C, low peroxide formation tendency, and stability across a range of acidic and basic conditions. nih.gov A comprehensive study on Grignard reactions in CPME demonstrated that numerous Grignard reagents can be successfully prepared. d-nb.inforesearchgate.net However, the initiation of the reaction in CPME can sometimes be challenging, and the use of an activator, such as diisobutylaluminum hydride (DIBALH), was found to be most effective for ensuring a smooth reaction. d-nb.info The solubility of the Grignard reagent in CPME can be lower than in THF, sometimes leading to a heterogeneous suspension, but this does not necessarily impede its subsequent reactivity. d-nb.info In a comparative study of an iron-catalyzed cross-coupling reaction, CPME as a solvent led to an 81% yield, which was significantly better than THF (34%) and close to the yield in diethyl ether (88%), highlighting its effectiveness as a reaction medium. nih.gov
Table 2: Properties and Performance of Emerging Green Solvents for Grignard Synthesis
| Solvent | Boiling Point | Water Solubility | Key Research Findings |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80°C chempoint.com | Low (14 g/100g at 20°C) chempoint.com | Suppresses Wurtz coupling side reactions; leads to higher yields for reactive halides compared to THF; easier work-up. researchgate.netchempoint.com |
| Cyclopentyl Methyl Ether (CPME) | 106°C nih.gov | Very Low | Stable under reaction conditions; can be recycled; may require an activator (e.g., DIBALH) for initiation; shows high product yields in subsequent reactions. d-nb.infonih.gov |
Reaction Chemistry of Cyclohexylmagnesium Bromide: a Comprehensive Analysis
Transition Metal-Catalyzed Cross-Coupling Reactions of Cyclohexylmagnesium Bromide
The Kumada-Corriu-Tamao coupling is a seminal cross-coupling reaction that involves the reaction of a Grignard reagent with an organic halide, catalyzed by a transition metal, typically nickel or palladium. db-thueringen.de This reaction has been extended to include iron catalysts, offering a more cost-effective and environmentally benign alternative. researchgate.net this compound is an effective nucleophile in these couplings. researchgate.netrawdatalibrary.nettrdizin.gov.tr
These reactions are a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds between different types of organic fragments. researchgate.net The general mechanism involves the oxidative addition of the organic halide to the low-valent metal catalyst, followed by transmetalation with the Grignard reagent, and finally, reductive elimination to yield the cross-coupled product and regenerate the catalyst. acgpubs.org
Iron complexes have emerged as promising catalysts for cross-coupling reactions due to their low cost, abundance, and lower toxicity. researchgate.net Iron-catalyzed Kumada-type couplings of this compound have been successfully applied to a variety of electrophiles.
For instance, tri- and tetra-bromothiophenes, as well as symmetrical dibromo-2,2'-bithiophene derivatives, have been efficiently coupled with this compound using iron catalysts. rawdatalibrary.nettrdizin.gov.tr Additives like lithium chloride can enhance the efficiency of the Grignard reagent in these reactions. rawdatalibrary.nettrdizin.gov.tr Similarly, various fluorinated bromobenzene (B47551) derivatives have been coupled with this compound using iron precatalysts, such as [FeCl₂(dppe)] and [FeCl₂(dppp)]. arkat-usa.org The resulting cyclohexylbenzene (B7769038) derivatives are of interest as liquid crystalline materials. arkat-usa.org While these reactions are effective, the use of alkylmagnesium reagents can sometimes lead to the formation of isomeric byproducts due to competing β-hydride elimination and re-addition processes. acgpubs.org
Visible light has also been shown to significantly accelerate iron-catalyzed Kumada cross-coupling reactions, allowing for the efficient coupling of even strongly electron-rich aryl chlorides with aliphatic Grignard reagents like cyclohexylmagnesium chloride at room temperature. nih.gov
Table 3: Iron-Catalyzed Cross-Coupling of this compound
| Electrophile | Catalyst System | Product Type | Reference |
| Tri- and Tetra-bromothiophenes | Iron catalyst | Cyclohexyl-substituted thiophenes | rawdatalibrary.nettrdizin.gov.tr |
| Fluorinated Bromobenzenes | [FeCl₂(dppe)] or [FeCl₂(dppp)] | Fluorinated cyclohexylbenzenes | arkat-usa.org |
| Electron-rich Aryl Chlorides | Fe(acac)₃ / Visible Light | Aryl cyclohexanes | nih.gov |
Kumada-Corriu-Tamao Coupling Reactions
Nickel-Catalyzed Cross-Coupling with Heteroaromatic and Halobenzene Derivatives
Nickel complexes have been effectively employed as precatalysts for the cross-coupling of this compound with various organic halides. arkat-usa.org The efficiency of these reactions can be significantly influenced by the nature of the spectator ligands on the nickel catalyst and the presence of additives like lithium halides. arkat-usa.org For instance, in the coupling of this compound with fluorinated bromobenzene derivatives, nickel-based catalysts often require the addition of lithium halides to achieve high yields of the corresponding cyclohexylbenzene products. arkat-usa.orgresearchgate.net The choice of the phosphine (B1218219) ligand, such as those with varying alkane chain lengths in bis(diphenylphosphino)alkane (dppx) ligands, also impacts the reaction outcome. arkat-usa.org
Studies have shown that nickel-catalyzed cross-coupling reactions can be extended to a range of substrates, including those with various functional groups. acgpubs.org For example, the use of NiCl2(dppe) and NiCl2(dppp) as catalysts in the reaction of the this compound-lithium bromide adduct with different fluorinated bromobenzenes has been investigated, yielding the desired cross-coupled products. acgpubs.org
Table 1: Nickel-Catalyzed Cross-Coupling of this compound with Brominated Aromatic Compounds
| Catalyst | Substrate | Additive | Yield (%) | Reference |
| NiCl2(dppe) | 4-Bromofluorobenzene | LiBr | 75 | acgpubs.org |
| NiCl2(dppp) | 4-Bromofluorobenzene | LiBr | 68 | acgpubs.org |
| NiCl2(dppe) | 2,4-Difluorobromobenzene | LiBr | 82 | acgpubs.org |
| NiCl2(dppp) | 2,4-Difluorobromobenzene | LiBr | 79 | acgpubs.org |
Palladium-Catalyzed Cross-Coupling with Fluorinated Bromobenzenes
Palladium complexes are highly effective catalysts for the cross-coupling of this compound with fluorinated bromobenzenes. arkat-usa.org In contrast to nickel and iron catalysts, palladium-based systems can provide high yields of the cross-coupling product even without the presence of lithium halide additives. arkat-usa.orgresearchgate.net The general formula for these palladium precatalysts is often [PdCl2(dppx)], where 'x' represents a bridging alkyl chain of varying length. arkat-usa.org
The reaction proceeds efficiently with a variety of mono-, bis-, and trifluorinated bromobenzene derivatives. arkat-usa.org The position of the fluorine substituents on the bromobenzene ring can influence the reaction yields. arkat-usa.org For instance, the presence of a fluorine atom in the ortho position relative to the bromine atom can affect the catalytic efficiency. arkat-usa.org
Table 2: Palladium-Catalyzed Cross-Coupling of this compound with Fluorinated Bromobenzenes
| Catalyst | Substrate | Additive | Yield (%) | Reference |
| [PdCl2(dppp)] | 4-Bromofluorobenzene | None | 92 | arkat-usa.org |
| [PdCl2(dppp)] | 2-Bromofluorobenzene | None | 85 | arkat-usa.org |
| [PdCl2(dppp)] | 2,4-Difluorobromobenzene | None | 95 | arkat-usa.org |
| [PdCl2(dppp)] | 2,4,6-Trifluorobromobenzene | None | 88 | arkat-usa.org |
Copper-Catalyzed Allylic Substitution Reactions
Copper-catalyzed allylic substitution reactions offer a distinct regioselectivity compared to other transition-metal-catalyzed methods. wikipedia.org These reactions typically involve the use of "hard" carbon nucleophiles, such as Grignard reagents like this compound. wikipedia.org The general mechanism involves the coordination of the copper(I) species to the olefin, followed by oxidative addition at the γ-position, displacing the leaving group and forming a copper(III) allyl intermediate. wikipedia.org
This methodology has been successfully applied to the synthesis of various organic molecules. wikipedia.org The enantioselectivity of these reactions can be controlled through the use of chiral ligands. chimia.ch While a variety of allylic substrates can be used, the nature of the leaving group and the specific copper catalyst and ligands employed are crucial for achieving high yields and stereoselectivity. chimia.chrsc.org
Modulatory Effects of Lithium Halide Adducts on Cross-Coupling Reaction Yields
Lithium halide adducts, particularly lithium chloride (LiCl) and lithium bromide (LiBr), have been shown to significantly enhance the reactivity and yields of cross-coupling reactions involving this compound, especially when using iron and nickel catalysts. arkat-usa.orgresearchgate.netacgpubs.org The formation of these adducts with the Grignard reagent is believed to increase its nucleophilicity and alter the aggregation state of the organomagnesium species in solution. arkat-usa.org
In the iron- and nickel-catalyzed cross-coupling of this compound with fluorinated bromobenzenes, the addition of lithium halides is often essential to achieve yields comparable to those obtained with palladium catalysts. arkat-usa.orgresearchgate.net For instance, the coupling of the this compound-lithium bromide adduct with various fluorinated bromobenzenes using FeCl2(dppe) and FeCl2(dppp) as catalysts has been demonstrated to be an effective method. acgpubs.org
The beneficial effect of lithium salts has also been observed in other types of cross-coupling reactions. For example, in iron-catalyzed enyne cross-coupling, lithium bromide was found to accelerate the reaction between alkynyl Grignard reagents and alkenyl bromides or triflates. organic-chemistry.org This suggests that the role of lithium halides in enhancing reactivity is a more general phenomenon in transition metal-catalyzed cross-coupling reactions with Grignard reagents.
Table 3: Effect of Lithium Halide Adducts on Cross-Coupling Yields
| Catalyst | Substrate | Grignard Reagent | Yield (%) | Reference |
| [NiCl2(dppp)] | 4-Bromofluorobenzene | c-HexMgBr | Low/No Reaction | arkat-usa.org |
| [NiCl2(dppp)] | 4-Bromofluorobenzene | c-HexMgBr·LiCl | 80 | arkat-usa.org |
| [FeCl2(dppe)] | 4-Bromofluorobenzene | c-HexMgBr | Low/No Reaction | acgpubs.org |
| [FeCl2(dppe)] | 4-Bromofluorobenzene | c-HexMgBr·LiBr | 75 | acgpubs.org |
Mechanistic Investigations of Cyclohexylmagnesium Bromide Reactivity
Elucidation of Reaction Pathways and Intermediates
The reactions of cyclohexylmagnesium bromide can proceed through distinct mechanistic pathways, primarily nucleophilic addition and processes involving radical intermediates. The operative mechanism is often influenced by the nature of the substrate and the reaction conditions.
This compound is a potent nucleophile due to the polarized carbon-magnesium bond. wikipedia.orgcymitquimica.compearson.com This inherent nucleophilicity drives its participation in a wide array of chemical reactions, most notably the nucleophilic addition to carbonyl compounds. pearson.comchemguide.co.uk The general mechanism involves the attack of the cyclohexyl carbanion on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. pearson.comlibretexts.org Subsequent acidic workup protonates the alkoxide to yield the corresponding alcohol. pearson.com
The reaction with aldehydes and ketones proceeds via a six-membered ring transition state where the magnesium atom coordinates with the carbonyl oxygen. wikipedia.org This coordination increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack. libretexts.org For instance, the reaction of this compound with an aldehyde will produce a secondary alcohol, while its reaction with a ketone yields a tertiary alcohol. chemguide.co.uklibretexts.org
Beyond carbonyls, this compound also engages in nucleophilic substitution reactions with other electrophiles, such as allyl bromide. pearson.com In this case, the nucleophilic cyclohexyl group attacks the electrophilic carbon of allyl bromide, displacing the bromide ion to form a new carbon-carbon bond. pearson.com
A summary of representative nucleophilic addition reactions is presented below:
| Reactant 1 | Reactant 2 | Product after Hydrolysis | Product Class |
| This compound | Formaldehyde (B43269) | Cyclohexylmethanol | Primary Alcohol |
| This compound | Aldehyde (e.g., Ethanal) | 1-Cyclohexylethanol | Secondary Alcohol |
| This compound | Ketone (e.g., Acetone) | 2-Cyclohexylpropan-2-ol | Tertiary Alcohol |
| This compound | Methyl Cyanide | Cyclohexyl Methyl Ketone | Ketone vedantu.com |
| This compound | Ethyl Acetate | Cyclohexyl Methyl Ketone | Ketone vedantu.com |
This table illustrates the expected products from the nucleophilic addition of this compound to various carbonyl-containing compounds.
While the nucleophilic addition pathway is predominant, there is substantial evidence for the involvement of radical intermediates in reactions involving Grignard reagents. operachem.comresearchgate.net A competing single electron transfer (SET) mechanism has been proposed, which involves the formation of a ketyl radical intermediate when reacting with carbonyl compounds. wikipedia.org The operation of a polar versus a radical mechanism is thought to be dependent on the substrate, with the reduction potential of the carbonyl compound being a key factor. wikipedia.orgoperachem.com
The formation of radical intermediates can occur through the homolytic cleavage of the carbon-magnesium bond. operachem.com The existence of these radicals has been directly evidenced through the use of radical probes, such as those involving the hex-5-enyl rearrangement, in the formation of aryl Grignard reagents. researchgate.netnih.gov In the context of this compound, such radical pathways can lead to side products, for instance, in iron-catalyzed cross-coupling reactions where undesired n-alkyl isomers can be formed. acgpubs.org
Research has also shown that the reaction of stable nitrogen-centered radicals with Grignard reagents, including this compound, proceeds through a homolytic process. oup.com In these reactions, the alkyl radical generated from the Grignard reagent is trapped by the radical species. oup.com
The table below summarizes findings related to radical intermediates in Grignard reactions.
| Grignard Reagent | Reactant/Condition | Observation | Implication | Reference |
| Arylmagnesium halides | Active Magnesium | Formation of cyclized products from radical probes | Direct evidence of radical intermediates | nih.gov, researchgate.net |
| Grignard Reagents (general) | Ketones | Detection of radical coupling side products | Suggests a single electron transfer (SET) mechanism is possible | wikipedia.org |
| This compound | Stable nitrogen-centered radical | Formation of a coupling product between the cyclohexyl radical and the nitrogen radical | Reaction proceeds via a homolytic pathway | oup.com |
| This compound | Iron-catalyzed cross-coupling with aryl chlorides | Formation of undesired n-alkyl isomers | Competition from reversible β-hydrogen elimination, a radical process | acgpubs.org |
This table highlights experimental evidence supporting the existence and involvement of radical intermediates in reactions with this compound and other Grignard reagents.
In solution, Grignard reagents are not simple monomeric species of the formula RMgX. Instead, they exist in a dynamic equilibrium known as the Schlenk equilibrium. wikipedia.org This equilibrium involves the disproportionation of the alkylmagnesium halide into a dialkylmagnesium species and a magnesium dihalide. wikipedia.org
2 RMgX ⇌ MgR₂ + MgX₂
For this compound in an ether solvent like tetrahydrofuran (B95107) (THF), the equilibrium would be represented as:
2 C₆H₁₁MgBr ⇌ (C₆H₁₁)₂Mg + MgBr₂
The position of this equilibrium is significantly influenced by factors such as the solvent, the nature of the organic group (R), the halide (X), and the temperature. wikipedia.orgresearchgate.net In ethereal solvents like diethyl ether and THF, the magnesium center is typically coordinated by solvent molecules, which helps to stabilize the various species in solution. wikipedia.org The equilibrium generally favors the alkylmagnesium halide in monoethers. wikipedia.org
The different species present in the Schlenk equilibrium can exhibit distinct reactivities. nih.gov The addition of certain substances can shift the equilibrium. For example, adding dioxane to a Grignard solution in ether leads to the precipitation of MgX₂(dioxane)₂, driving the equilibrium completely towards the formation of the dialkylmagnesium compound (R₂Mg). wikipedia.org Additives like lithium chloride (LiCl) can also affect the composition and reactivity of the Grignard reagent solution, sometimes forming "turbo-Grignard reagents" with enhanced reactivity, which is attributed to the breaking up of aggregates and the formation of more reactive monomeric species. researchgate.net
Examination of Radical Intermediates and Homolytic Reaction Processes
Solvent Effects on Reaction Mechanisms and Selectivity
The solvent plays a critical role in the reactions of this compound, influencing not only the Schlenk equilibrium but also the reaction mechanism and stereoselectivity. Ethereal solvents such as tetrahydrofuran (THF) and diethyl ether are standard due to their ability to solvate the magnesium species, preventing aggregation and maintaining reactivity. wikipedia.org
The coordinating ability of the solvent can dictate the stereochemical outcome of a reaction. For instance, in the addition of Grignard reagents to enantiopure sulfinyl imines, a reversal of diastereoselectivity can be achieved by switching between a coordinating solvent like THF and a non-coordinating solvent like dichloromethane (B109758) (CH₂Cl₂). nih.gov This is rationalized by the reaction proceeding through a chelated cyclic transition state in the non-coordinating solvent and a non-chelated acyclic transition state in the coordinating solvent. nih.govnih.gov
The solvent also impacts the reactivity of the various species in the Schlenk equilibrium. In THF, this compound exists as a complex mixture of species. The addition of co-solvents can alter the composition of this mixture and, consequently, the reagent's reactivity and selectivity.
Stereochemical Outcomes and Diastereoselectivity in this compound Reactions
The addition of this compound to chiral substrates, such as chiral aldehydes or ketones, can lead to the formation of diastereomeric products. The ratio of these diastereomers, or the diastereoselectivity, is a critical aspect of asymmetric synthesis.
Studies on the addition of Grignard reagents to chiral α-aminoxylated aldehydes have shown that high diastereoselectivities can be achieved. nih.gov The stereochemical outcome is often explained by chelation control, where the Grignard reagent coordinates to both the carbonyl oxygen and a nearby heteroatom, leading to a rigid transition state that directs the nucleophilic attack from the less hindered face. nih.gov
In the context of synthesizing substituted-2-cyclopentenones, this compound has been used in a cascade reaction involving nucleophilic addition, an aldol (B89426) reaction, and elimination, demonstrating remote 1,4-stereocontrol. researchgate.net The bulky nature of the cyclohexyl group can also impart steric influence, affecting reaction selectivity.
The diastereoselectivity of Grignard additions can be highly dependent on the reaction conditions. As noted previously, the choice of solvent can dramatically alter the diastereomeric ratio. nih.govnih.gov Furthermore, the specific halide in the Grignard reagent (e.g., MgBr vs. MgCl vs. MgI) can also have a remarkable effect on the diastereoselectivity of 1,2-addition reactions to β-hydroxy ketones. nih.gov This "halide effect" is attributed to the tuning of the electronic properties of an intermediate magnesium chelate. nih.gov
The following table presents data on the diastereoselective addition of Grignard reagents to a chiral sulfinyl imine, illustrating the profound effect of the solvent.
| Grignard Reagent | Substrate | Solvent | Diastereomeric Ratio (dr) | Proposed Transition State | Reference |
| ArMgBr | (R)-N-(4-chlorobenzylidene)-tert-butanesulfinamide | CH₂Cl₂ | >99:1 | Chelated Cyclic | nih.gov |
| ArMgBr | (R)-N-(4-chlorobenzylidene)-tert-butanesulfinamide | THF | 1:99 | Non-chelated Acyclic | nih.gov |
This table demonstrates the reversal of diastereoselectivity in Grignard additions to a chiral imine by changing the solvent, a principle applicable to reagents like this compound.
Theoretical and Computational Studies on Cyclohexylmagnesium Bromide
Quantum Chemical Calculations (e.g., Density Functional Theory, B3LYP/6-311++G(d,p))
Quantum chemical calculations are a cornerstone of modern chemical research, enabling the investigation of molecular structures and properties at the electronic level. For systems involving Cyclohexylmagnesium Bromide, Density Functional Theory (DFT) has emerged as a particularly valuable method. Specifically, the B3LYP functional combined with the 6-311++G(d,p) basis set has been utilized to study the products derived from the cross-coupling reactions of this compound with various bromothiophene derivatives. researchgate.netacgpubs.orgrawdatalibrary.nettrdizin.gov.tr This level of theory provides a robust framework for optimizing molecular geometries and calculating a range of electronic properties. researchgate.net While these detailed studies focus on the products formed in Kumada cross-coupling reactions, the methodologies are indicative of the approaches used to understand organometallic compounds. researchgate.netacgpubs.orgresearchgate.net
Global chemical reactivity descriptors are conceptual tools derived from DFT that help in predicting the reactivity and stability of molecules. These parameters are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For the cyclohexyl-substituted thiophene (B33073) derivatives produced via reactions with this compound, these descriptors have been thoroughly investigated. researchgate.netacgpubs.orgacgpubs.org The analysis of the HOMO-LUMO energy gap, for instance, reveals the chemical activity of the molecules. researchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. These calculations are crucial for ranking chemical reactivity and understanding the electronic characteristics of the synthesized compounds. researchgate.net
Table 1: Key Global Chemical Reactivity Descriptors
| Descriptor | Symbol | Significance |
|---|---|---|
| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital; related to the capacity to donate an electron. |
| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital; related to the capacity to accept an electron. |
| Energy Gap | ΔE | Difference between ELUMO and EHOMO; indicates chemical reactivity and stability. |
| Chemical Hardness | η | Measures resistance to change in electron distribution; calculated as (ELUMO - EHOMO)/2. |
| Chemical Potential | μ | Represents the escaping tendency of electrons from an equilibrium system; calculated as (EHOMO + ELUMO)/2. |
This table presents conceptual descriptors used in the computational analysis of molecules, including those derived from this compound reactions.
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the reactive behavior of molecules. It maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge distribution. researchgate.net The MEP surface allows for the prediction of sites for nucleophilic and electrophilic attack. researchgate.netlibretexts.org Different colors on the MEP map denote varying potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net For the products of this compound coupling reactions, MEP analysis has been used to determine the active sites, providing insights into the molecule's reactivity and intermolecular interactions. researchgate.netrawdatalibrary.net
The cyclohexyl group in this compound is not static; it exists in a dynamic equilibrium between different conformations, primarily the chair form. The conformational preference of substituents on a cyclohexane (B81311) ring (axial vs. equatorial) is a fundamental concept in stereochemistry. Studies on 4-substituted cyclohexenes, which provide comparative insights, show that solvent polarity can influence the axial/equatorial equilibrium. lookchem.com For the cyclohexyl group in the Grignard reagent, the bulky -MgBr moiety would be expected to predominantly occupy the equatorial position to minimize steric strain. Understanding these conformational dynamics is crucial as the reagent's three-dimensional structure can influence its reactivity and the stereochemical outcome of its reactions.
Analysis of Molecular Electrostatic Potential
Prediction and Analysis of Nonlinear Optical Activities (NLO) for Derived Products
Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. scholarsresearchlibrary.com Computational methods play a key role in the prediction and design of new NLO materials. DFT calculations have been employed to predict the NLO properties of the thiophene-based compounds synthesized using this compound. researchgate.netacgpubs.orgrawdatalibrary.net The key NLO properties, including the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β), were computed. researchgate.netresearchgate.net The results of these theoretical studies indicated that the synthesized molecules exhibit significantly higher NLO responses compared to urea, a standard reference material. acgpubs.orgrawdatalibrary.netresearchgate.net This enhancement is often attributed to efficient charge transfer within the molecules, suggesting that derivatives of this compound are promising candidates for the development of new NLO materials. researchgate.net
This table conceptually outlines the NLO properties calculated for derivatives of this compound.
Advanced Analytical Techniques in the Study of Cyclohexylmagnesium Bromide Reactions
The analysis of Grignard reactions, such as those involving cyclohexylmagnesium bromide, relies on a suite of advanced analytical techniques. These methods are crucial for understanding reaction mechanisms, monitoring progress, identifying transient intermediates, and confirming the structure and purity of the final products.
Applications of Cyclohexylmagnesium Bromide in Complex Organic Synthesis
Utility as a Robust Carbon-Carbon Bond Forming Reagent
The primary and most significant application of cyclohexylmagnesium bromide lies in its function as a potent nucleophile for the formation of carbon-carbon bonds. cymitquimica.compearson.com As a Grignard reagent, it features a highly polarized carbon-magnesium bond, which imparts a carbanionic character to the cyclohexyl group. pearson.com This nucleophilicity allows it to react with a wide array of electrophilic functional groups, making it a cornerstone in synthetic organic chemistry for assembling complex molecular frameworks. pearson.com
The reactions of this compound with carbonyl compounds are classic examples of its bond-forming capabilities. It readily adds to aldehydes and ketones to produce secondary and tertiary alcohols, respectively. cymitquimica.com Furthermore, it can react with esters, where the initial addition is followed by the elimination of an alkoxy group and a subsequent second addition of the Grignard reagent, ultimately yielding tertiary alcohols where two cyclohexyl groups are attached to the carbinol carbon.
Beyond carbonyls, this compound effectively participates in nucleophilic substitution reactions with alkyl halides. pearson.com For instance, its reaction with allyl bromide results in the formation of a new carbon-carbon bond, displacing the bromide leaving group. pearson.com The steric bulk of the cyclohexyl group can also play a significant role in the stereochemical outcome of these reactions, influencing selectivity and reaction kinetics. researchgate.net This combination of high reactivity and potential for stereocontrol makes it an invaluable reagent for constructing sterically hindered centers.
Strategic Integration into Multi-Step Synthetic Sequences for Complex Molecule Construction
The true power of this compound is often realized in its strategic incorporation into lengthy, multi-step syntheses to build complex target molecules. Its ability to introduce a cyclohexyl moiety is a key step in the synthesis of diverse and intricate structures.
A notable application is in the synthesis of cyclohexyl-substituted aromatic and heteroaromatic systems. Through transition metal-catalyzed cross-coupling reactions, such as the Kumada-Corriu-Tamao coupling, this compound is coupled with aryl or vinyl halides. researchgate.nettrdizin.gov.tr For example, it has been efficiently coupled with tri- and tetra-bromothiophenes and symmetrical di-bromo-2,2'-bithiophene in the presence of nickel, palladium, or iron catalysts. researchgate.nettrdizin.gov.tr This methodology is crucial for creating precursors for advanced materials. researchgate.nettrdizin.gov.tr Similarly, it has been used in nickel-catalyzed cross-coupling with 2-bromofluorene (B47209) to synthesize 2-cyclohexyl-9H-fluorene, a building block for organic semiconductors. uh.edu
The reagent is also employed in the synthesis of specific intermediates required for further transformations. For example, the reaction of this compound with 2,3-dibromopropene (B1205560) yields 3-cyclohexyl-2-bromopropene, a useful synthetic intermediate. orgsyn.org Another illustration of its strategic use is in the reaction with 5-dibenzosuberenone, where it demonstrates chemoselectivity in forming the corresponding alcohol, a precursor in the synthesis of more complex polycyclic structures. thieme-connect.com These examples underscore the reagent's role not just as a simple building block, but as a strategic tool for navigating complex synthetic roadmaps.
Precursor Roles in the Synthesis of Photonic Materials and Specialized Polymers
This compound plays a critical role as a precursor and reagent in the synthesis of specialized polymers and materials with applications in photonics. researchgate.nettrdizin.gov.tr The introduction of the cyclohexyl group can impart desirable properties such as solubility, thermal stability, and specific packing characteristics to the final material.
In the realm of conductive polymers, this compound is instrumental. It is used in the synthesis of poly(3-cyclohexylthiophene) (P3CHT), a material investigated for its optical and electronic properties. db-thueringen.de The synthesis of cyclohexyl-substituted thiophene (B33073) derivatives via Kumada cross-coupling, as mentioned previously, directly produces compounds described as precursors or additives for the photonics industry. researchgate.nettrdizin.gov.tr These materials are of interest for applications in optoelectronic devices due to their nonlinear optical (NLO) properties. researchgate.net
Furthermore, this compound is utilized in the polymerization of other monomers. It has been shown to initiate the polymerization of methyl methacrylate, leading to the formation of isotactic poly(methyl methacrylate). researchgate.net The stereochemistry of the resulting polymer is influenced by the nature of the Grignard reagent. researchgate.net
The reagent also serves as a starting material for creating other important chemical tools. For instance, it is used in the preparation of tricyclohexylphosphine, a bulky phosphine (B1218219) ligand. researchgate.net This ligand is widely employed in various metal-catalyzed reactions, including ring-opening metathesis polymerization (ROMP), which is a powerful method for synthesizing a wide range of functional polymers. researchgate.net Thus, this compound's influence extends from the direct incorporation into polymer backbones to the synthesis of essential catalysts and ligands required for advanced polymer synthesis.
Future Directions in Cyclohexylmagnesium Bromide Research
Cyclohexylmagnesium bromide, a cornerstone Grignard reagent, continues to be an area of active research. Scientists are exploring new frontiers to enhance its utility, improve its environmental footprint, and expand its synthetic capabilities. Future research is focused on developing advanced catalytic systems, embracing green chemistry principles, integrating artificial intelligence for reaction optimization, and discovering novel reactivity patterns.
Q & A
Q. What are the standard synthetic protocols for preparing cyclohexylmagnesium bromide, and how can reaction efficiency be quantitatively assessed?
this compound is typically synthesized via the reaction of cyclohexyl bromide with magnesium turnings in anhydrous tetrahydrofuran (THF) under inert conditions. The reaction can be initiated using iodine as a catalyst, and the resulting Grignard reagent is typically standardized by titration against 0.5 N hydrochloric acid to determine molarity . Reaction efficiency is monitored by tracking magnesium consumption and ensuring complete halogen-metal exchange via quenching tests with deuterated solvents (e.g., D2O) followed by NMR analysis .
Q. What solvent systems optimize the stability and reactivity of this compound in synthetic applications?
THF is the most common solvent due to its ability to stabilize Grignard reagents via coordination to magnesium. Recent green chemistry approaches advocate for 2-methyltetrahydrofuran (2-MeTHF) as a sustainable alternative, offering comparable stability with reduced environmental impact . Solvent choice directly affects reaction kinetics, with polar aprotic solvents favoring nucleophilic reactivity .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Key precautions include:
- Strict exclusion of moisture and oxygen using Schlenk-line techniques.
- Use of flame-resistant equipment (e.g., CO₂ extinguishers) due to its classification as a Category 1 flammable liquid .
- Immediate neutralization of spills with dry sand or inert adsorbents to prevent exothermic decomposition . Personal protective equipment (PPE) such as nitrile gloves, face shields, and flame-retardant lab coats is mandatory .
Advanced Research Questions
Q. How do side reactions like Wurtz coupling or proto-deboronation occur during this compound-mediated syntheses, and what strategies suppress these pathways?
Wurtz coupling (alkyl-alkyl homocoupling) arises from trace moisture or oxygen, which destabilize the Grignard intermediate. Mitigation involves rigorous solvent drying (e.g., distillation over sodium/benzophenone) and maintaining reaction temperatures below 0°C to slow radical-mediated pathways . Proto-deboronation in cross-coupling reactions is minimized by using sterically hindered electrophiles or additives like HMPA to enhance nucleophilicity .
Q. What analytical methods resolve contradictions in reported yields for this compound in nucleophilic additions versus cross-coupling reactions?
Discrepancies often stem from competing side reactions (e.g., β-hydride elimination in alkyne additions). Quantitative GC-MS or HPLC analysis of quenched reaction mixtures, coupled with kinetic studies under varying temperatures, can identify dominant pathways . For example, lower temperatures (−20°C) favor nucleophilic addition to ketones, while higher temperatures (25°C) promote coupling with aryl halides .
Q. How does the choice between this compound and chloride impact stereochemical outcomes in asymmetric synthesis?
this compound generally exhibits faster reaction kinetics due to bromide’s superior leaving-group ability, but it may introduce steric hindrance in chiral environments. Comparative studies using enantioselective catalysts (e.g., sparteine) show chloride variants provide higher enantiomeric excess (ee) in certain aldol reactions, attributed to tighter transition-state coordination .
Q. What are the decomposition pathways of this compound under prolonged storage, and how can stability be enhanced?
Degradation occurs via hydrolysis (producing cyclohexane and Mg(OH)Br) or thermal decomposition (releasing hydrogen bromide gas). Stability is prolonged by storing solutions under argon at −20°C in flame-proof refrigerators and using stabilizers like 1,2-dibromoethane to scavenge free magnesium . Regular titration (every 48 hours) ensures reagent integrity .
Methodological Guidelines
Q. How should researchers design experiments to compare the reactivity of this compound with other Grignard reagents?
- Control variables : Solvent purity, temperature, and electrophile concentration.
- Benchmark reactions : Use standardized substrates (e.g., benzaldehyde for nucleophilic addition, bromobenzene for Kumada coupling).
- Data normalization : Express yields relative to titrated Grignard concentration to account for batch variability .
Q. What spectroscopic techniques are most effective for characterizing this compound intermediates in situ?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
